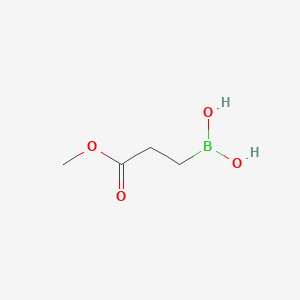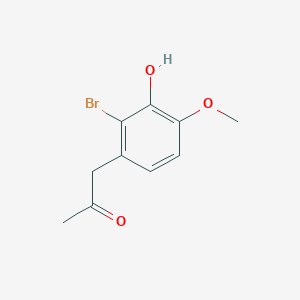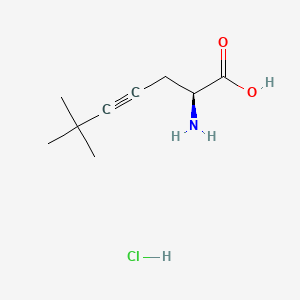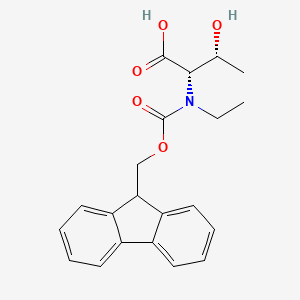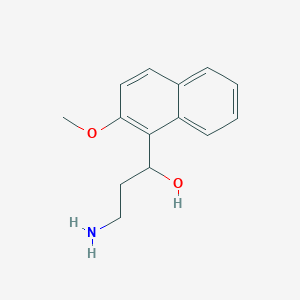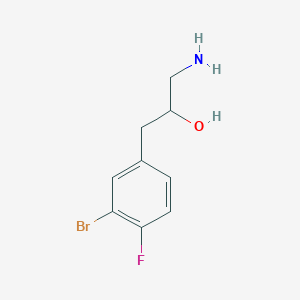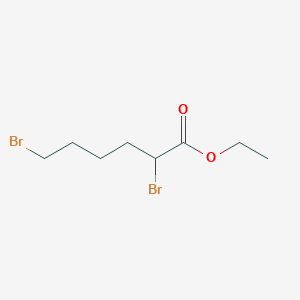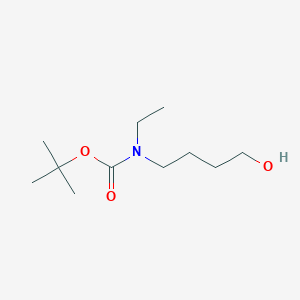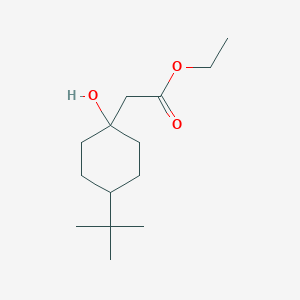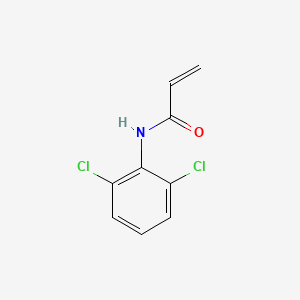
3-(1-Phenyl-1h-pyrazol-4-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is an organic compound that features a pyrazole ring substituted with a phenyl group and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde typically involves the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate acrylating agent. The reaction is often carried out in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is usually obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid.
Reduction: 3-(1-Phenyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its cytotoxic effects may involve the induction of apoptosis through the activation of p53-mediated pathways . Additionally, it may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-one: Similar structure but with a ketone group instead of an aldehyde.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-10H/b5-4+ |
InChI Key |
JDYMGYXQNWCLRY-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


